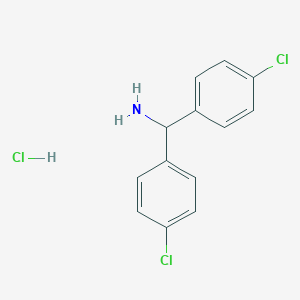

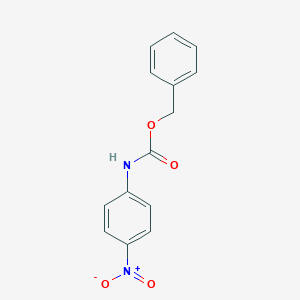

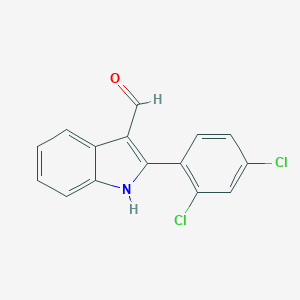

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, a similar compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, a continuous nitration process was developed for a related compound, “2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one”, which is a key intermediate for the synthesis of an important triazolinone herbicide .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde and its derivatives have been extensively researched for their synthesis and application in organic chemistry. For instance, Pchalek et al. (2021) explored the synthesis of furano[2,3-g]indoles from activated indoles, a process that involves the transformation of indole carbaldehydes (Pchalek, Kumar, & Black, 2021). Additionally, Sravanthi and Manju (2015) synthesized novel photoactive indol-3yl-thiazolo[3,2-a][1,3,5]triazines, demonstrating the potential for creating fluorescent materials from indole carbaldehydes (Sravanthi & Manju, 2015).

Structural Analysis and Photophysical Properties

Tariq et al. (2020) conducted a comprehensive structural analysis of novel indole derivatives, including 1H-indole carbaldehydes, using various spectroscopic techniques and density functional theory (DFT) studies. This research highlights the significance of indole derivatives in developing materials with non-linear optical properties (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).

Antimicrobial and Anticonvulsant Activities

Research into the biological activities of indole-3-carbaldehyde derivatives has yielded promising results. Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which demonstrated notable antimicrobial activities (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Furthermore, Gautam, Gupta, and Yogi (2021) researched the synthesis and anticonvulsant activity of new indole derivatives, underscoring the potential therapeutic applications of these compounds (Gautam, Gupta, & Yogi, 2021).

Green Chemistry and Sustainable Synthesis

Madan (2020) reported a green and sustainable method for synthesizing indole-3-carbaldehyde derivatives, emphasizing the importance of eco-friendly approaches in chemical synthesis (Madan, 2020).

Direcciones Futuras

The future research directions for such compounds could involve further exploration of their potential applications. For instance, similar compounds have been studied for their potential use in anti-TB drug development . Additionally, new and efficient processes for the synthesis of these compounds are continually being developed .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIWMRYORRTEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)